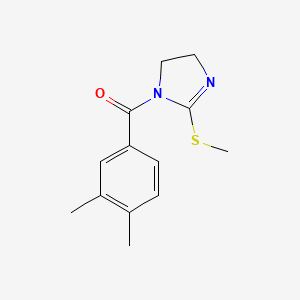
5-bromo-4-chloro-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-chloro-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 1521372-90-6 . It has a molecular weight of 195.45 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied . For instance, the cyclocondensation of the α,β-ethylenic ketone with phenylhydrazine in acetic acid and in the presence of iodine affords the corresponding pyrazole in good yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key HXANFFNOZDWOAR-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities . For example, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and tested for their in vitro antimycrobial activity against Mycobacterium tuberculosis H37Rv .Physical and Chemical Properties Analysis
This compound has a melting point of 44-45 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-Bromo-4-chloro-1-methyl-1H-pyrazole serves as a precursor in various synthetic pathways. For instance, brominated trihalomethylenones are explored as precursors to synthesize diverse pyrazoles, including those derived from this compound. These compounds are obtained through cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions, leading to various pyrazole derivatives with potential applications in chemical synthesis (Martins et al., 2013).
Structural Analysis and Tautomerism
The structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including variants similar to this compound, have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies provide insights into the behavior of these compounds in different states, which is crucial for their application in material science and chemistry (Trofimenko et al., 2007).
Photoluminescence and Material Science
Halogen-substituted pyrazolates, related to this compound, have been synthesized and analyzed for their structure and photoluminescence properties. These compounds demonstrate potential applications in material science, particularly in the development of new photoluminescent materials (Morishima et al., 2014).
Application in Ligand Synthesis
Pyrazole derivatives, including those similar to this compound, are used as ligands in metal complexes. These compounds have been synthesized and characterized, demonstrating their potential in catalysis and coordination chemistry (Reedijk et al., 2010).
Mécanisme D'action
While the specific mechanism of action for 5-bromo-4-chloro-1-methyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives are known to exhibit a variety of biological activities. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-4-chloro-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANFFNOZDWOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521372-90-6 |
Source


|
| Record name | 5-bromo-4-chloro-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)


![6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)


![(E)-N-(2-bromophenyl)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2649884.png)
![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)
![(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2649889.png)
